Smad2/3-IN-2
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Overview
Description
Smad2/3-IN-2 is a chemical compound known for its inhibitory effects on the transforming growth factor-beta (TGF-β) dependent Smad2/3 and interleukin-4 (IL-4) dependent signal transducer and activator of transcription 6 (STAT6) signaling pathways. It has shown potential in various scientific research applications, particularly in the fields of biology and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Smad2/3-IN-2 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are typically proprietary information held by the developers or manufacturers of the compound. general synthetic methods for similar inhibitors often involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions to achieve the desired chemical structure .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale chemical synthesis processes, utilizing automated reactors and purification systems to ensure high yield and purity. The exact methods would depend on the specific requirements of the production facility and the intended use of the compound .
Chemical Reactions Analysis
Types of Reactions
Smad2/3-IN-2 can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can alter the chemical structure and properties of the compound.
Substitution: Substitution reactions can introduce different functional groups into the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives of this compound, while substitution reactions may yield compounds with different functional groups attached .
Scientific Research Applications
Smad2/3-IN-2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the TGF-β and IL-4 signaling pathways.
Biology: Employed in research on cell differentiation, proliferation, and apoptosis.
Medicine: Investigated for its potential therapeutic effects in diseases such as cancer and fibrosis.
Industry: Utilized in the development of new drugs and therapeutic agents targeting specific signaling pathways
Mechanism of Action
Smad2/3-IN-2 exerts its effects by inhibiting the phosphorylation and activation of Smad2/3 and STAT6 proteins. This inhibition disrupts the downstream signaling pathways mediated by TGF-β and IL-4, leading to altered gene expression and cellular responses. The compound interacts with specific molecular targets, including the receptors and co-factors involved in these signaling pathways .
Comparison with Similar Compounds
Similar Compounds
SB-431542: Another inhibitor of the TGF-β signaling pathway, commonly used in research.
LY2109761: A dual inhibitor of TGF-β receptor I and II, with applications in cancer research.
Galunisertib: A selective inhibitor of TGF-β receptor I, investigated for its therapeutic potential in various diseases
Uniqueness of Smad2/3-IN-2
This compound is unique in its dual inhibitory effects on both TGF-β dependent Smad2/3 and IL-4 dependent STAT6 signaling pathways. This dual inhibition makes it a valuable tool for studying the interplay between these pathways and their roles in various biological processes and diseases .
Properties
Molecular Formula |
C18H21ClO5 |
---|---|
Molecular Weight |
352.8 g/mol |
IUPAC Name |
(5R,6S,9E)-16-chloro-13,15-dihydroxy-5,6,10-trimethyl-4-oxabicyclo[10.4.0]hexadeca-1(12),9,13,15-tetraene-3,11-dione |
InChI |
InChI=1S/C18H21ClO5/c1-9-5-4-6-10(2)18(23)16-12(7-15(22)24-11(9)3)17(19)14(21)8-13(16)20/h6,8-9,11,20-21H,4-5,7H2,1-3H3/b10-6+/t9-,11+/m0/s1 |
InChI Key |
SQFBFKKGAWCQAU-XHHWIUDKSA-N |
Isomeric SMILES |
C[C@H]1CC/C=C(/C(=O)C2=C(CC(=O)O[C@@H]1C)C(=C(C=C2O)O)Cl)\C |
Canonical SMILES |
CC1CCC=C(C(=O)C2=C(CC(=O)OC1C)C(=C(C=C2O)O)Cl)C |
Origin of Product |
United States |
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